Remifentanil Acid
描述
GI-90291,也称为 4-(甲氧羰基)-4-((1-氧丙基)苯胺基)-1-哌啶丙酸,2,2,2-三氟乙酸盐,是一种被归类为阿片类药物的化合物。它是瑞芬太尼的一种已知活性代谢物,瑞芬太尼是一种强效、短效的合成阿片类镇痛药。 GI-90291 主要用于研究和法医应用 .
准备方法
合成路线和反应条件: GI-90291 的合成涉及在受控条件下将 4-苯胺基哌啶与甲氧羰基氯反应。该反应通常需要二氯甲烷等溶剂和三乙胺等碱来促进所需产物的形成。该反应在低温下进行,以防止副反应并确保高产率。
工业生产方法: 在工业环境中,GI-90291 的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应条件以保持一致性和纯度。 最终产品通常使用重结晶或色谱等技术进行纯化,以实现研究应用所需的纯度水平 .
化学反应分析
反应类型: GI-90291 会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将 GI-90291 转换为其还原形式。
取代: 该化合物可以进行取代反应,其中官能团被其他基团取代。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
取代: 在特定条件下使用卤素和亲核试剂等试剂来实现取代。
形成的主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺 .
科学研究应用
GI-90291 有多种科学研究应用,包括:
化学: 它被用作分析化学中的参考标准,用于识别和量化瑞芬太尼及其代谢物。
生物学: 该化合物因其与阿片受体的相互作用及其药代动力学性质而被研究。
医学: 对 GI-90291 的研究有助于了解阿片类镇痛药的代谢和作用,从而有助于开发新的疼痛管理疗法。
作用机制
GI-90291 通过与中枢神经系统的阿片受体相互作用发挥作用。它主要靶向μ-阿片受体,从而产生镇痛作用。该化合物的机制涉及与受体的结合,这会触发导致疼痛缓解的一系列细胞内事件。 涉及的途径包括抑制腺苷酸环化酶、降低环腺苷一磷酸 (cAMP) 水平和调节离子通道 .
类似化合物:
瑞芬太尼: GI-90291 的母体化合物,以其起效快和作用时间短而闻名。
阿芬太尼: 另一种合成阿片类药物,具有相似的药代动力学特性,但代谢途径不同。
芬太尼: 另一种强效合成阿片类药物,与瑞芬太尼和 GI-90291 相比,作用时间更长。
GI-90291 的独特性: GI-90291 作为瑞芬太尼的活性代谢物而独一无二。与瑞芬太尼相比,它的效力明显更低,这使得它对于研究阿片类镇痛药的代谢途径和药代动力学非常有用。 它快速代谢和清除的特点也使其与其他类似化合物区分开来 .
相似化合物的比较
Remifentanil: The parent compound of GI-90291, known for its rapid onset and short duration of action.
Alfentanil: Another synthetic opioid with similar pharmacokinetic properties but different metabolic pathways.
Fentanyl: A potent synthetic opioid with a longer duration of action compared to remifentanil and GI-90291.
Uniqueness of GI-90291: GI-90291 is unique due to its role as an active metabolite of remifentanil. It has a significantly lower potency compared to remifentanil, making it useful for studying the metabolic pathways and pharmacokinetics of opioid analgesics. Its rapid metabolism and clearance also distinguish it from other similar compounds .
属性
IUPAC Name |
3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24/h4-8H,3,9-14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKFSFFMHOISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157827 | |
Record name | GI 90291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132875-68-4 | |
Record name | Remifentanil acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132875684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GI 90291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine) propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REMIFENTANIL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1EZX4S2E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does remifentanil, the parent drug of remifentanil acid, exert its analgesic effects?
A1: Remifentanil is a potent μ-opioid agonist. [] While the provided abstracts do not delve into the specific downstream signaling pathways, it's known that μ-opioid agonists like remifentanil bind to μ-opioid receptors in the central nervous system, primarily in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia.
Q2: What analytical techniques are employed for the detection and quantification of remifentanil and this compound?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the detection and quantification of remifentanil and its metabolite in biological matrices. [, ] This method offers high sensitivity and selectivity, enabling the detection of these compounds at low concentrations.
Q3: What is the metabolic ratio of this compound, and how does it differ between individuals with normal and impaired renal function?
A5: The metabolic ratio reflects the ratio of this compound to remifentanil concentrations at steady state. [] This ratio is significantly higher in individuals with moderate/severe renal impairment compared to those with normal renal function. [, ] This difference is attributed to the reduced clearance of this compound in the context of renal dysfunction.
Q4: Has the structure of this compound been elucidated, and are there spectroscopic data available?
A6: While not explicitly detailed in the provided abstracts, the chemical structure of this compound is well-established in scientific literature. It is a carboxylic acid metabolite of remifentanil. Specific spectroscopic data, such as nuclear magnetic resonance (NMR) or infrared (IR) spectra, might be available in related chemical databases or publications focusing on its structural characterization. []
Q5: Can you elaborate on the clinical applications of remifentanil and the implications of its pharmacokinetic profile for its use?
A7: Remifentanil is primarily used as an analgesic during surgical procedures and in intensive care settings. [, ] Its rapid onset and offset of action, coupled with its predictable metabolism primarily by non-specific esterases, make it suitable for providing analgesia during short procedures and for facilitating rapid recovery. [, ] The minimal accumulation of remifentanil, even in patients with renal impairment, contributes to its favorable pharmacokinetic profile for these clinical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。